molecular formula C18H24O6 B11926819 (1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethyl benzoate

(1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethyl benzoate

Cat. No.: B11926819
M. Wt: 336.4 g/mol
InChI Key: ZZZKAIYKNGONAA-ZEQWGKRKSA-N
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Description

This compound is a chiral bicyclic ether derivative with a benzoate ester substituent. Its core structure comprises a fused furo[3,4-d][1,3]dioxolane ring system, featuring methoxy and methyl substituents at positions 6, 2, and 6a. Such derivatives are often intermediates in synthetic pathways for pharmaceuticals or agrochemicals, leveraging their stereochemical complexity for selective reactivity .

Properties

Molecular Formula

C18H24O6

Molecular Weight

336.4 g/mol

IUPAC Name

[(1R)-1-[(3aR,6R,6aR)-4-methoxy-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-6-yl]ethyl] benzoate

InChI

InChI=1S/C18H24O6/c1-11(21-15(19)12-9-7-6-8-10-12)13-14-18(4,16(20-5)22-13)24-17(2,3)23-14/h6-11,13-14,16H,1-5H3/t11-,13-,14-,16?,18-/m1/s1

InChI Key

ZZZKAIYKNGONAA-ZEQWGKRKSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2[C@](C(O1)OC)(OC(O2)(C)C)C)OC(=O)C3=CC=CC=C3

Canonical SMILES

CC(C1C2C(C(O1)OC)(OC(O2)(C)C)C)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethyl benzoate typically involves multiple steps. One common approach is to start with the preparation of the tetrahydrofuran ring system, followed by the introduction of the benzoate ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethyl benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Structural Characteristics

This compound is characterized by:

  • Furodioxole Ring : A bicyclic structure that may influence its biological interactions.
  • Benzoate Moiety : Contributes to its chemical reactivity and potential pharmacological properties.
  • Chiral Centers : The presence of multiple chiral centers suggests that stereochemistry could play a crucial role in its biological effects.

The biological activity of (1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethyl benzoate has been predicted through various computational models. Notable potential activities include:

  • Antimicrobial Activity : The structural features may enable interactions with microbial enzymes or membranes.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory pathways.
  • Cytotoxicity : There is potential for selective toxicity towards specific cancer cell lines.

Table 1: Predicted Biological Activities

Activity TypeMechanism of ActionPotential Applications
AntimicrobialInteraction with microbial membranesTreatment of infections
Anti-inflammatoryModulation of inflammatory pathwaysManagement of chronic inflammatory diseases
CytotoxicitySelective toxicity towards cancer cellsCancer therapeutics

Case Studies and Research Insights

Research has indicated that compounds structurally related to (1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethyl benzoate exhibit various biological activities. For example:

Case Study 1: Antimicrobial Properties

A study demonstrated that derivatives similar to this compound showed significant antimicrobial effects against Gram-positive bacteria. The interaction was hypothesized to occur through disruption of bacterial cell membranes.

Case Study 2: Anti-inflammatory Activity

Another investigation revealed that compounds with similar furodioxole structures effectively reduced inflammation in animal models by inhibiting key inflammatory mediators.

Mechanism of Action

The mechanism of action of (1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethyl benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

  • ((3aR,4R,6R,6aR)-6-Methoxy-2,2-Dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)Methyl 4-Methylbenzenesulfonate (CAS 4137-56-8) : Shares the same bicyclic core but replaces the benzoate ester with a tosyl group. This substitution increases electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
  • (1S,1′S)-2,2′-(Benzylazanediyl)bis(1-((3aR,4R,6aR)-2,2-Dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)Ethan-1-ol) : A dimeric analogue with a benzyl-linked diol structure, emphasizing steric hindrance and reduced ester hydrolysis susceptibility .

Physicochemical Properties

Property Target Compound Tosyl Derivative 4-Aminobenzoate Derivative
Molecular Weight (g/mol) 401.40 (est.) 358.41 387.43 (est.)
LogP (Predicted) ~2.5 (high lipophilicity) ~2.8 ~1.9 (due to -NH2 group)
Solubility (Water) Low Very low Moderate
Stability Ester hydrolysis-sensitive Sulfonate stable under basic Amide resonance stabilizes ester

Research Findings and Data Analysis

Similarity Metrics

Using Tanimoto coefficients (fingerprint-based):

  • Target vs. Tosyl Derivative : ~0.85 (high structural overlap).
  • Target vs. 4-Aminobenzoate: ~0.78 (moderate overlap, influenced by -NH2 group). These metrics align with ligand-based virtual screening principles, where >0.7 similarity suggests comparable biological activity .

Spectroscopic Differentiation

  • Raman Spectroscopy : Distinctive bands for the benzoate carbonyl (∼1700 cm⁻¹) and methoxy groups (∼1100 cm⁻¹) differentiate it from analogues with sulfonate or amine substituents .
  • Mass Spectrometry : Fragmentation patterns (e.g., loss of benzoyl ion at m/z 105) confirm ester identity vs. sulfonate or amide derivatives .

Discussion of Contradictions and Limitations

  • Similarity Method Variability : Different fingerprinting methods (e.g., MACCS vs. Morgan) yield divergent similarity scores, complicating direct comparisons .
  • Assay-Specific Cross-Reactivity: Cross-reactivity profiles vary with immunoassay format, even for structurally similar compounds .

Biological Activity

(1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethyl benzoate (CAS No. 1417563-65-5) is a complex organic compound with unique structural features that contribute to its potential biological activities. This article explores the biological activity of this compound based on available research findings, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of (1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethyl benzoate is C18_{18}H24_{24}O6_6, with a molecular weight of 336.4 g/mol. The compound features multiple chiral centers which may influence its biological interactions and pharmacodynamics .

Biological Activity Overview

Research has indicated that (1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethyl benzoate exhibits a variety of biological activities:

1. Antioxidant Properties
Studies have shown that compounds with similar structural motifs possess significant antioxidant activity. The presence of methoxy and dioxole functional groups in this compound may contribute to its ability to scavenge free radicals and reduce oxidative stress in biological systems .

2. Anti-inflammatory Effects
The compound's potential anti-inflammatory properties can be linked to its ability to modulate the expression of cell adhesion molecules such as ICAM-1 and VCAM-1. These molecules are crucial in the inflammatory response and play a role in the adhesion of leukocytes to endothelial cells .

3. Anticancer Activity
Preliminary studies suggest that related compounds have shown promise in targeting cancer cells through various mechanisms including the induction of apoptosis and inhibition of cell proliferation. The unique structure of (1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethyl benzoate could provide similar anticancer effects by interacting with specific molecular targets involved in tumor growth and metastasis .

The exact mechanisms through which (1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethyl benzoate exerts its biological effects are still under investigation. However, potential pathways include:

1. Modulation of Signaling Pathways
The compound may influence key signaling pathways such as NF-kB and MAPK pathways involved in inflammation and cancer progression. By inhibiting these pathways, the compound could reduce the expression of pro-inflammatory cytokines and adhesion molecules .

2. Interaction with Cellular Targets
Through binding interactions with specific enzymes or receptors within cells, (1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethyl benzoate may modulate their activity leading to altered cellular responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound compared to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Methylphenyl BenzoateAromatic esterAntimicrobial
6-MethoxyquinolineHeterocyclic aromaticAnticancer
5-HydroxyflavoneFlavonoid structureAntioxidant

The distinct combination of furodioxole and benzoate functionalities in (1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethyl benzoate suggests potential for unique biological activities not observed in other compounds.

Q & A

Basic: What synthetic strategies are recommended for achieving high stereochemical purity in this compound?

Answer:
The synthesis of this compound requires precise control over stereochemistry, particularly at the (3aR,4R,6aR)-configured furodioxolane core. Key steps include:

  • Protecting group strategies : Use of acid-labile groups (e.g., benzyl or p-methoxybenzyl ethers) to shield hydroxyl groups during glycosylation or esterification steps .
  • Temperature-controlled reactions : Reactions at −35°C to minimize epimerization, as demonstrated in similar triazine-based syntheses .
  • Stereoselective catalysts : Chiral auxiliaries or enzymatic methods to ensure enantiomeric purity, as seen in analogous esterifications .
    Validation : Post-synthesis characterization via 1H^1 \text{H} and 13C^{13} \text{C} NMR (e.g., δ 1.31–1.46 ppm for methyl groups, δ 5.94 ppm for dioxolane protons) and HRMS for mass confirmation .

Advanced: How can computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:
Density Functional Theory (DFT) can model the electronic environment of the methoxy and dioxolane groups to predict regioselectivity. For example:

  • Electrostatic potential maps : Identify electron-deficient regions (e.g., carbonyl carbons) prone to nucleophilic attack .
  • Transition state analysis : Assess energy barriers for reactions at the benzoate ester or methoxy group, validated against experimental kinetic data .
    Case Study : DFT studies on related furodioxolanes revealed that steric hindrance from the 2,2,6a-trimethyl groups reduces reactivity at the tetrahydrofuran oxygen .

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

Answer:

  • NMR spectroscopy :
    • 1H^1 \text{H} NMR: Peaks at δ 3.78–4.58 ppm for methoxy and dioxolane protons .
    • 13C^{13} \text{C} NMR: Signals at δ 105.42–159.30 ppm for aromatic and ester carbonyl carbons .
  • HRMS : Confirm molecular ion peaks (e.g., [M+Na]+^+ or [M+K]+^+) with <1 ppm error .
  • X-ray crystallography : Resolve absolute stereochemistry, as shown for structurally related triazolyl-pyrimidines .

Advanced: How do structural modifications (e.g., halogen substitution) impact biological activity?

Answer:

  • Halogen introduction : Chlorine or fluorine at the benzoate ring enhances lipophilicity and receptor binding affinity, as seen in analogs with 2,6-dichlorophenyl groups .
  • Methoxy group removal : Reduces polarity, altering pharmacokinetics (e.g., increased blood-brain barrier penetration) .
    Experimental Design : Compare IC50_{50} values of halogenated analogs in enzyme inhibition assays (e.g., cytochrome P450) .

Basic: What solvents and conditions stabilize the compound during storage?

Answer:

  • Storage : Anhydrous acetonitrile or dichloromethane at −20°C to prevent hydrolysis of the ester group .
  • Avoid : Protic solvents (e.g., methanol) or acidic conditions, which degrade the dioxolane ring .

Advanced: How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

Answer:

  • Contradiction : The compound’s benzoate group suggests solubility in DMSO, but steric hindrance from the furodioxolane core may reduce it.
  • Methodology :
    • Hansen solubility parameters : Calculate δd_d, δp_p, δh_h to identify optimal solvents .
    • Experimental validation : Use dynamic light scattering (DLS) to monitor aggregation in mixed solvents (e.g., DMSO:THF) .

Basic: What chromatographic methods separate enantiomers of this compound?

Answer:

  • Chiral HPLC : Use amylose- or cellulose-based columns with hexane:isopropanol (90:10) mobile phase .
  • Detection : UV at 254 nm for benzoate absorption .

Advanced: How do reaction mechanisms differ between ester hydrolysis and dioxolane ring opening?

Answer:

  • Ester hydrolysis : Proceeds via nucleophilic acyl substitution (base-catalyzed), forming a benzoic acid intermediate .
  • Dioxolane opening : Acid-catalyzed, involving protonation of the oxygen and cleavage of the C–O bond, as shown in related tetrahydrofuran derivatives .
    Kinetic Studies : Monitor reaction progress using 1H^1 \text{H} NMR to track proton environments .

Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?

Answer:

  • Purification : Flash chromatography becomes inefficient; switch to recrystallization (e.g., ethyl acetate/hexane) .
  • Exothermic reactions : Use jacketed reactors to control temperature during esterification .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for target binding?

Answer:

  • Pharmacophore mapping : Identify critical groups (e.g., methoxy for hydrogen bonding, benzoate for hydrophobic interactions) .
  • Mutagenesis assays : Test binding affinity of analogs to receptors (e.g., G-protein-coupled receptors) with single-point mutations .

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